molecular formula C15H16ClNO4 B4870978 N-(5-chloro-2,4-dimethoxyphenyl)-2,5-dimethyl-3-furamide

N-(5-chloro-2,4-dimethoxyphenyl)-2,5-dimethyl-3-furamide

Cat. No.: B4870978
M. Wt: 309.74 g/mol
InChI Key: UEOHYLPILRLTQG-UHFFFAOYSA-N
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Description

N-(5-chloro-2,4-dimethoxyphenyl)-2,5-dimethyl-3-furamide is a chemical compound that belongs to the class of phenylacetamide derivatives. This compound has gained attention in scientific research due to its potential therapeutic properties and unique chemical structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2,4-dimethoxyphenyl)-2,5-dimethyl-3-furamide typically involves the reaction of 5-chloro-2,4-dimethoxyaniline with 2,5-dimethylfuran-3-carboxylic acid. The reaction is carried out under controlled conditions, often using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2,4-dimethoxyphenyl)-2,5-dimethyl-3-furamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of methoxy derivatives.

Scientific Research Applications

N-(5-chloro-2,4-dimethoxyphenyl)-2,5-dimethyl-3-furamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of inflammatory diseases and cancer.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of N-(5-chloro-2,4-dimethoxyphenyl)-2,5-dimethyl-3-furamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or signaling pathways, leading to its therapeutic effects. The compound’s structure allows it to bind to target proteins, thereby modulating their activity and influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-chloro-2,4-dimethoxyphenyl)-4-ethoxybenzamide
  • N-(5-chloro-2,4-dimethoxyphenyl)-2-methylpropanamide
  • N-(5-chloro-2,4-dimethoxyphenyl)-N’-(3-methylphenyl)urea

Uniqueness

N-(5-chloro-2,4-dimethoxyphenyl)-2,5-dimethyl-3-furamide is unique due to its specific substitution pattern on the phenyl and furan rings, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.

Properties

IUPAC Name

N-(5-chloro-2,4-dimethoxyphenyl)-2,5-dimethylfuran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClNO4/c1-8-5-10(9(2)21-8)15(18)17-12-6-11(16)13(19-3)7-14(12)20-4/h5-7H,1-4H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEOHYLPILRLTQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)NC2=CC(=C(C=C2OC)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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